(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine
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Overview
Description
(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-bromofuran ring. The presence of the bromine atom and the furan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylation: The brominated furan is then subjected to a cyclopropylation reaction, where a cyclopropyl group is introduced. This can be achieved using cyclopropyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom or the furan ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents like PhI(OAc)2 in combination with TEMPO as a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.
Major Products:
Oxidation: Imines, nitriles, oximes.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry:
Building Block: (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine serves as a versatile building block in organic synthesis for the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used to design biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom and furan ring can participate in π-π stacking or halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
(5-Bromofuran-2-yl)methanamine: Lacks the cyclopropyl group, making it less sterically hindered.
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine: Contains a pyrimidine ring instead of a furan ring, altering its electronic properties.
Uniqueness:
- The presence of both the cyclopropyl group and the 5-bromofuran ring in (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine imparts unique steric and electronic properties, making it distinct from its analogs. These features can influence its reactivity and interactions with biological targets, providing opportunities for designing specialized molecules for research and industrial applications .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
[2-(5-bromofuran-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10BrNO/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2 |
InChI Key |
RBVZHUIPZBFEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(O2)Br)CN |
Origin of Product |
United States |
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